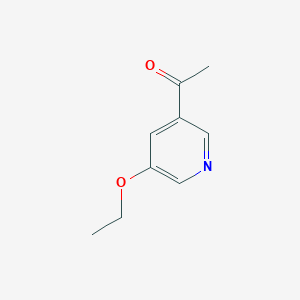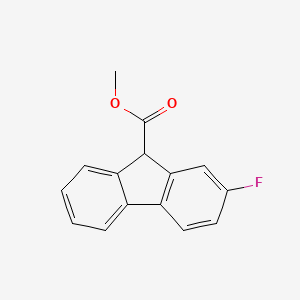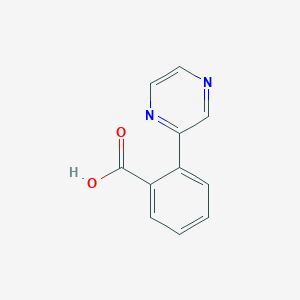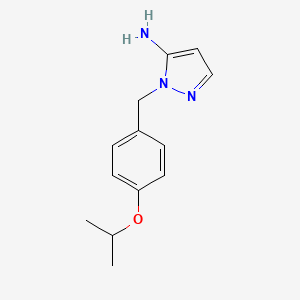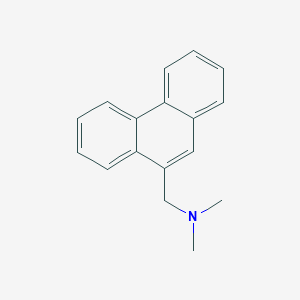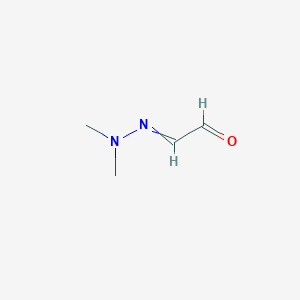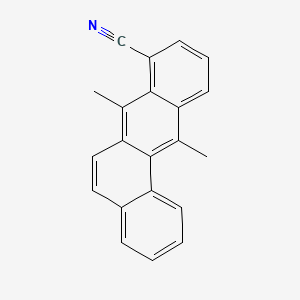
BENZ(a)ANTHRACENE, 8-CYANO-7,12-DIMETHYL-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BENZ(a)ANTHRACENE, 8-CYANO-7,12-DIMETHYL- is a polycyclic aromatic hydrocarbon (PAH) derivative It is a complex organic compound characterized by its multi-ring structure with attached cyano and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of BENZ(a)ANTHRACENE, 8-CYANO-7,12-DIMETHYL- typically involves multi-step organic reactions. One common method includes the Friedel-Crafts alkylation of benzanthracene derivatives, followed by nitration and subsequent reduction to introduce the cyano group. The reaction conditions often require the use of strong acids like sulfuric acid and catalysts such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques like chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
BENZ(a)ANTHRACENE, 8-CYANO-7,12-DIMETHYL- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of quinones.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Electrophilic substitution reactions are common, where halogens or other groups replace hydrogen atoms on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include various substituted benzanthracene derivatives, quinones, and reduced forms of the compound.
Aplicaciones Científicas De Investigación
BENZ(a)ANTHRACENE, 8-CYANO-7,12-DIMETHYL- is widely used in scientific research due to its unique properties:
Chemistry: It serves as a model compound for studying PAH behavior and reactions.
Biology: It is used in studies related to carcinogenesis and mutagenesis, given its structural similarity to known carcinogens.
Medicine: Research into its potential therapeutic applications, particularly in cancer treatment, is ongoing.
Industry: It is used in the development of advanced materials, including organic semiconductors and photovoltaic cells.
Mecanismo De Acción
The mechanism by which BENZ(a)ANTHRACENE, 8-CYANO-7,12-DIMETHYL- exerts its effects involves its interaction with cellular components. It can intercalate into DNA, causing mutations and potentially leading to carcinogenesis. The compound’s cyano group plays a crucial role in its reactivity, influencing its binding affinity and interaction with molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
7,12-Dimethylbenz(a)anthracene (DMBA): Known for its carcinogenic properties and widely used in cancer research.
Benz(a)anthracene: A simpler PAH without the cyano and methyl groups, also studied for its carcinogenic potential.
Benzo(a)pyrene: Another PAH with significant research interest due to its strong carcinogenicity.
Uniqueness
BENZ(a)ANTHRACENE, 8-CYANO-7,12-DIMETHYL- is unique due to the presence of both cyano and methyl groups, which significantly alter its chemical reactivity and biological interactions compared to its simpler counterparts .
Propiedades
Número CAS |
63018-68-8 |
|---|---|
Fórmula molecular |
C21H15N |
Peso molecular |
281.3 g/mol |
Nombre IUPAC |
7,12-dimethylbenzo[a]anthracene-8-carbonitrile |
InChI |
InChI=1S/C21H15N/c1-13-18-11-10-15-6-3-4-8-19(15)21(18)14(2)17-9-5-7-16(12-22)20(13)17/h3-11H,1-2H3 |
Clave InChI |
SKUYSBCTPIYMFW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=CC3=CC=CC=C3C2=C(C4=CC=CC(=C14)C#N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


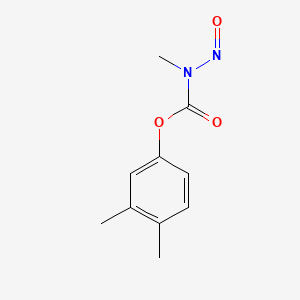
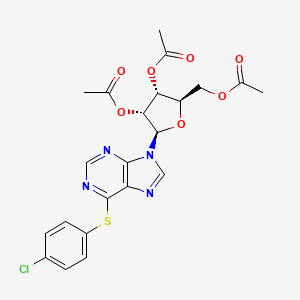
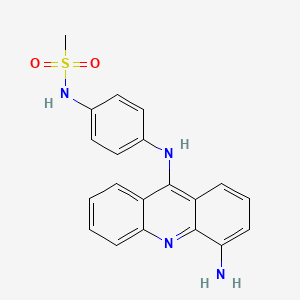

![2,8-Diazaspiro[4.5]decane-1,3-dione, 2-ethyl-](/img/structure/B13940167.png)
